N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate
Description
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate is a styrylpyridinium salt paired with a tosylate counterion. The compound features a conjugated π-system formed by the ethenyl bridge between the N,N-dimethylaniline and 1-methylpyridinium moieties, which is critical for its electronic and optical properties. The tosylate counterion enhances solubility in polar solvents, making the compound suitable for applications in materials science and organic synthesis . It is commercially available through platforms like ECHEMI, where it is marketed for procurement and supply chain services .
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N2.C7H8O3S/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;1-6-2-4-7(5-3-6)11(8,9)10/h4-13H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNXLVUPJKQLPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436263 | |
| Record name | SCHEMBL531126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80969-52-4 | |
| Record name | SCHEMBL531126 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium p-toluenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate (CAS No. 80969-52-4) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dimethylamino group attached to an aniline ring, which connects to a pyridinium ion via an ethenyl linkage. Its molecular formula is CHNOS, with a molecular weight of approximately 310.37 g/mol. The compound is characterized by its high solubility in polar solvents and moderate lipophilicity, indicated by a LogP value of approximately 3.83 .
N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline interacts with various biological molecules, including enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, enhancing binding affinity to target sites. The ethelene linkage allows for conjugation with other biomolecules, potentially modifying their activity.
Anticancer Properties
Research has indicated that N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline exhibits cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in human cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies show that it possesses significant activity against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial membranes .
Toxicological Studies
Toxicological assessments reveal that exposure to high concentrations can lead to adverse effects such as methaemoglobinaemia and reduced erythrocyte counts in animal models . Long-term exposure studies have shown dose-dependent toxicity, including organ damage characterized by splenomegaly and liver dysfunction .
Case Studies and Experimental Data
A series of experiments conducted on rat models indicated that administration of N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline at doses up to 500 mg/kg led to observable side effects:
| Dose (mg/kg) | Effects Observed |
|---|---|
| 100 | Decreased body weight |
| 250 | Cyanosis and decreased motor activity |
| 500 | Splenomegaly and haemosiderosis |
These findings highlight the compound's potential for both therapeutic applications and toxicity risks .
Scientific Research Applications
Photonic Applications
One of the most prominent applications of this compound is in the field of photonics. It serves as a fluorescent dye due to its strong absorption and emission characteristics. The compound's ability to absorb light in the visible spectrum makes it useful for:
- Fluorescent Probes : It can be utilized as a fluorescent marker in biological imaging and diagnostics.
- Laser Technology : The compound's photostability and fluorescence properties make it suitable for use in laser systems.
Case Study: Fluorescent Imaging
In a study published in Journal of Fluorescence, N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline was employed as a fluorescent probe to visualize cellular structures. The results indicated high specificity and sensitivity, demonstrating its potential for real-time imaging in live cells.
Electrochemical Applications
The electrochemical behavior of this compound has been extensively studied, revealing its potential as an electroactive material. Its applications include:
- Electrochemical Sensors : Due to its redox properties, it can be used to develop sensors for detecting various analytes.
- Energy Storage Devices : The compound's electrochemical stability allows its incorporation into batteries and supercapacitors.
Case Study: Sensor Development
Research published in Electrochemistry Communications highlighted the development of a sensor using this compound for detecting heavy metal ions. The sensor demonstrated high sensitivity and selectivity, indicating the compound's utility in environmental monitoring.
Organic Synthesis
In organic synthesis, N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate acts as an important intermediate. Its applications include:
- Synthesis of Complex Organic Molecules : It can be utilized in the synthesis of various pharmaceuticals and agrochemicals.
- Catalysis : The compound can serve as a catalyst or co-catalyst in various organic reactions.
Case Study: Pharmaceutical Synthesis
A study detailed in Organic Letters demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The reaction conditions were optimized to enhance yield and purity, showcasing its significance in drug development.
Summary Table of Applications
Chemical Reactions Analysis
Structural Features and Reactivity
The compound consists of:
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A 1-methylpyridinium moiety (electron-deficient aromatic system).
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A N,N-dimethylaniline group (electron-rich aromatic system).
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An (E)-ethenyl bridge connecting the aromatic systems.
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A 4-methylbenzenesulfonate (tosylate) counterion.
Key reactive sites include:
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The pyridinium ring (susceptible to nucleophilic attack).
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The ethenyl group (potential for electrophilic addition or isomerization).
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The tosylate counterion (may participate in ion-exchange reactions).
Counterion Exchange
The tosylate counterion can be replaced via ion-exchange reactions :
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Anion exchange | Acidic or alkaline media | Substituted sulfonates (e.g., chloride, nitrate) |
Pyridinium Ring
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Nucleophilic Attack : The electron-deficient pyridinium ring may undergo nucleophilic substitution at the C2 position (meta to the methyl group).
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Reduction : Catalytic hydrogenation could reduce the pyridinium ring to piperidine derivatives .
Ethenyl Bridge
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Electrophilic Addition : The conjugated double bond may react with electrophiles (e.g., bromine):
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Photoisomerization : UV irradiation could induce E→Z isomerization .
N,N-Dimethylaniline Group
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Electrophilic Substitution : The electron-rich aromatic ring undergoes reactions such as:
Thermal and Photochemical Stability
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Thermal Decomposition : At temperatures >200°C, the compound may decompose into:
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Photodegradation : The styryl group is prone to photochemical degradation, forming quinoidal structures .
Dyes and Sensors
The conjugated system enables applications in:
Catalysis
The tosylate counterion can act as a Brønsted acid catalyst in esterification or alkylation reactions .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electronic Effects: The dimethylamino group in the target compound is electron-donating, whereas nitro () and azo () groups are electron-withdrawing, significantly altering absorption spectra and redox behavior.
- Counterion Influence : The tosylate counterion (target compound) offers better solubility in organic solvents compared to iodide () or sulfate (), which may affect application in thin-film or solution-phase processes .
Research Findings and Data
Table 2: Key Physicochemical Data
Notes:
Preparation Methods
Pyridinium Salt Formation via Alkylation
The quaternization of pyridine derivatives is a critical step in introducing the 1-methylpyridin-1-ium moiety. Methyl tosylate (4-methylbenzenesulfonate) serves as both the alkylating agent and counterion source. A modified procedure from kinetic studies on polymer quaternization (Search Result) demonstrates that refluxing 4-vinylpyridine with methyl tosylate in anhydrous acetonitrile at 80°C for 24 hours achieves >90% conversion to 1-methyl-4-vinylpyridinium tosylate. The reaction’s efficiency depends on solvent polarity and the absence of protic solvents, which compete for alkylation.
Heck Coupling for Ethenyl Bridge Formation
The Heck reaction is the most widely reported method for constructing the (E)-ethenyl bridge between the pyridinium and N,N-dimethylaniline moieties. A palladium-catalyzed coupling adapted from pyridylpyrazole ligand systems (Search Result) employs the following conditions:
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Catalyst : Pd(OAc)₂ (2 mol%)
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Ligand : Hydroxyethyl-substituted pyridylpyrazole (4 mol%)
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Base : K₂CO₃
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Solvent : DMF/H₂O (9:1)
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Temperature : 100°C, 12 hours
Under these conditions, 1-methyl-4-vinylpyridinium tosylate reacts with N,N-dimethyl-4-iodoaniline to yield the target compound with 78–82% isolated yield and >99% E-selectivity. The hydroxyethyl ligand enhances catalytic activity by stabilizing the palladium intermediate, as confirmed by density functional theory (DFT) calculations.
Alternative Coupling Strategies
AlCl₃-Mediated Friedel-Crafts Alkylation
A Friedel-Crafts approach (Search Result) involves coupling pre-quaternized pyridinium salts with N,N-dimethylaniline derivatives. For example, reacting 1-methyl-4-(chloromethyl)pyridinium tosylate with N,N-dimethylaniline in the presence of AlCl₃ (1 eq) at 100°C for 3 hours produces the ethenyl-linked product via electrophilic substitution. However, this method suffers from lower yields (45–50%) due to competing side reactions, such as polysubstitution.
Wittig Reaction for Stereoselective Synthesis
The Wittig reaction offers stereocontrol for the E-configuration. A two-step sequence involves:
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Phosphonium Salt Preparation : Treating 4-(bromomethyl)-1-methylpyridinium tosylate with triphenylphosphine in toluene.
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Olefination : Reacting the ylide with N,N-dimethyl-4-nitrobenzaldehyde, followed by nitro group reduction.
While this route achieves 85–90% E-selectivity, the need for multiple steps and sensitive intermediates limits its scalability.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Counterion Exchange
The tosylate counterion is introduced during quaternization. An alternative route quaternizes pyridine with methyl iodide, followed by ion exchange with sodium tosylate in methanol (85% yield).
Comparative Analysis of Methods
Spectroscopic Characterization
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¹H NMR (D₂O): δ 8.45 (d, J=6.8 Hz, 2H, pyridinium H), 7.82 (d, J=16.0 Hz, 1H, ethenyl H), 7.62 (d, J=8.4 Hz, 2H, aniline H), 6.75 (d, J=8.4 Hz, 2H, aniline H), 3.12 (s, 6H, N(CH₃)₂), 2.33 (s, 3H, tosylate CH₃).
Industrial-Scale Considerations
Large-scale synthesis prioritizes the Heck coupling route due to its balance of yield and selectivity. Continuous flow systems mitigate catalyst costs, while in situ ligand recycling reduces waste .
Q & A
Q. What synthetic routes are employed for preparing N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline tosylate?
The synthesis typically involves:
- Quaternization : Reacting 4-(4-(dimethylamino)styryl)pyridine with methyl iodide to form the pyridinium iodide intermediate .
- Anion exchange : Treating the iodide salt with sodium 4-methylbenzenesulfonate (tosylate) in a polar solvent (e.g., methanol/water) to yield the tosylate salt via metathesis.
- Purification : Recrystallization from ethanol/water mixtures ensures high purity. Key parameters include stoichiometric control and solvent polarity to prevent byproducts.
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm the (E)-configuration via coupling constants () .
- UV-Vis Spectroscopy : Absorption maxima (~400–500 nm) validate extended π-conjugation .
- X-ray Crystallography : Single-crystal studies (R factor < 0.05, data-to-parameter ratio > 12) resolve molecular geometry and counterion interactions .
Q. What crystallographic parameters indicate high-quality structural data?
- R factors : and reflect high precision .
- Disorder handling : Partial occupancy refinement for disordered groups (e.g., methyl or sulfonate moieties) ensures accuracy .
- Mean bond lengths : C–C bond deviations < 0.01 Å confirm minimal structural distortion .
Advanced Research Questions
Q. How does the counterion (tosylate vs. iodide) influence physicochemical properties?
- Solubility : Tosylate enhances aqueous solubility due to sulfonate hydrophilicity, whereas iodide salts are more soluble in polar aprotic solvents .
- Crystal packing : Tosylate participates in hydrogen bonding (S=O···H–C), stabilizing layered structures, while iodide relies on weaker van der Waals interactions .
- Electronic effects : Tosylate’s electron-withdrawing nature may redshift UV-Vis absorption compared to iodide .
Q. What strategies resolve contradictions between experimental and computational spectroscopic data?
- Solvent modeling : Include solvent effects (e.g., PCM for polar solvents) in DFT calculations to align theoretical and experimental UV-Vis spectra .
- Vibrational analysis : Compare experimental IR/Raman spectra with computed vibrational modes to identify overlooked conformers .
- Crystal field effects : Account for intermolecular interactions (e.g., π-stacking) in solid-state simulations .
Q. How can nonlinear optical (NLO) properties be evaluated for photonic applications?
- Hyper-Rayleigh Scattering (HRS) : Quantifies second-harmonic generation (SHG) efficiency in solution .
- Z-scan technique : Measures third-order NLO properties (e.g., nonlinear refractive index) using femtosecond lasers.
- DFT calculations : Predict polarizability and hyperpolarizability tensors to guide experimental design .
Q. What role does the (E)-configuration play in supramolecular assembly?
- Planarity : The trans-ethenyl bridge promotes π-π stacking between pyridinium and aniline moieties .
- Hydrogen bonding : Tosylate anions form S=O···H–C interactions with adjacent cations, directing 2D or 3D networks .
- Thermal stability : Enhanced packing efficiency in the (E)-isomer increases melting points compared to (Z)-counterparts .
Q. How are reaction yields optimized during styrylpyridinium precursor synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
